![molecular formula C13H16BrNO2 B13792741 1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Métodos De Preparación
The synthesis of 1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of [Rh(COD)(DPPB)]BF4 as a catalyst to form 3-arylpiperidines .
Análisis De Reacciones Químicas
1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to act as inhibitors of certain enzymes and receptors, thereby modulating biological processes . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-methylpiperidine-4-carboxylic acid: This compound has a similar piperidine structure but with a methyl group instead of a bromophenyl group.
1-(4-bromophenyl)piperidine: This compound has a similar structure but lacks the carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H16BrNO2 |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17) |
Clave InChI |
PALZHLUSBTVFGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


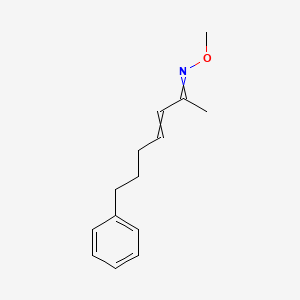
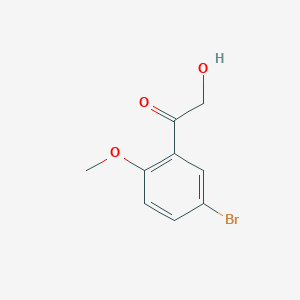
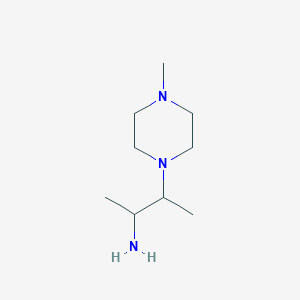
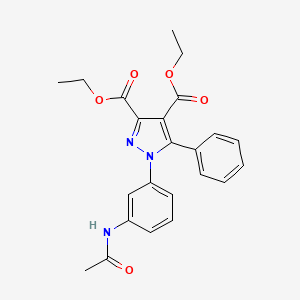
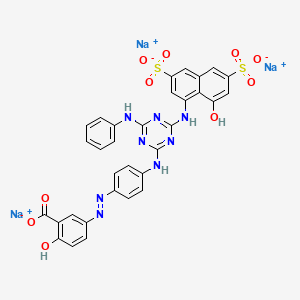
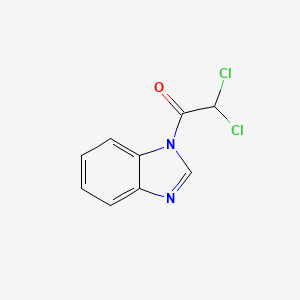
![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
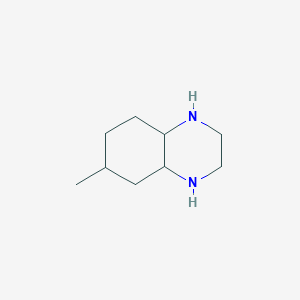
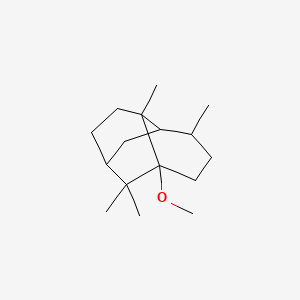
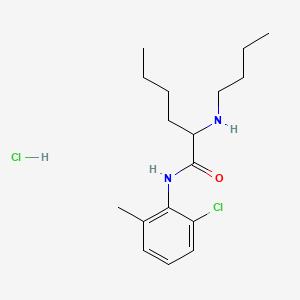

![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
